Dichloroglyoxime

Description

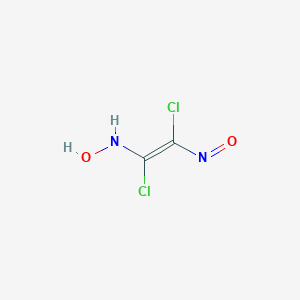

Structure

3D Structure

Properties

IUPAC Name |

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-IOBHVTPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N\O)(\Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-44-0 | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroglyoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Dichloroglyoxime and Its Derivatives

Traditional Synthesis Routes

Traditional methods for synthesizing dichloroglyoxime primarily involve the reaction of glyoxime (B48743) with elemental chlorine. researchgate.netfigshare.comacs.orgresearchgate.net These routes have been explored and refined over time, leading to variations in reaction conditions and solvents.

Chlorination of Glyoxime with Elemental Chlorine

The chlorination of glyoxime using elemental chlorine gas is a fundamental method for producing this compound. benchchem.comgoogle.comfraunhofer.detandfonline.com This reaction involves the addition of chlorine atoms across the carbon-carbon double bond of glyoxime, followed by subsequent transformations to form the dichlorinated product.

An early method for DCG synthesis involved passing chlorine gas through a hydrochloric acid solution of glyoxime. benchchem.comgoogle.com A reported procedure describes the reaction of 50 g of glyoxime dissolved in 1,000 mL of water and 250 mL of concentrated HCl with chlorine for 2 hours under ice-cooling. This method yielded 47 g of DCG, corresponding to a yield of 53%. benchchem.comguidechem.com However, this approach exhibits low efficiency due to competing side reactions between chlorine and water, which produce hypochlorous acid and consequently reduce the effective chlorination rate. benchchem.comgoogle.com Another example using 5 g of glyoxime and 100 mL of 10% HCl at 0°C with chlorine yielded only 3 g, a 33.5% yield, highlighting the slow reaction and poor yields associated with this method. googleapis.comgoogle.com

The use of ethanol (B145695) as a solvent at low temperatures represented a significant advancement in DCG synthesis. benchchem.comgoogle.com A method described in US Patent 4,539,405 (1985) involved reacting 17.6 g of glyoxime in 95% ethanol with chlorine for 30 minutes at -20°C, achieving yields ranging from 77% to 97%. benchchem.comgoogle.comguidechem.comgoogleapis.comgoogle.com The effectiveness of ethanol in this method is attributed to its ability to stabilize reactive intermediates and suppress decomposition pathways. benchchem.com Maintaining reaction temperatures below -30°C is crucial for stabilizing monochloroglyoxime (MCG), an intermediate, enabling near-quantitative conversion to DCG. benchchem.com In-situ FT-IR studies have shown that MCG forms transiently during chlorination, and at temperatures above -20°C, it decomposes via C–N bond cleavage, reducing DCG yields. benchchem.comimemg.org

Detailed research findings on low-temperature ethanol synthesis include experiments demonstrating the impact of reaction time on yield. When chlorine was blown into a solution of glyoxime in ethanol at below -20°C for 5 hours, the yield decreased to about 45.6%, compared to the higher yields obtained with a 30-minute reaction time. googleapis.comgoogle.com This indicates the importance of controlled reaction time at low temperatures.

Data from various low-temperature ethanol synthesis experiments are summarized below:

| Glyoxime Amount | Ethanol Concentration | Temperature | Chlorine Addition Time | Reported Yield | Source |

| 17.6 g | 95% | -20°C | 30 minutes | 77-97% | benchchem.comgoogle.comguidechem.com |

| 35.2 g | 400 ml Ethanol | Below -20°C | 30 minutes | Not specified | google.com |

| 35.2 g | 400 ml Ethanol | Below -20°C | 5 hours | 45.6% | googleapis.comgoogle.com |

| 10 g | 500 ml Methanol (B129727) | -40 to -20°C | Not specified | Not specified | google.com |

| 169.48 g | 1000 ml Ethanol | -10°C rising to RT | 5 hours addition, 20 hours reaction | 95% | google.com |

Scaling up the synthesis of this compound, particularly the chlorination of glyoxime with elemental chlorine, presents several significant challenges for industrial production. benchchem.comfraunhofer.de

The chlorination of glyoxime is an exothermic reaction with a reported enthalpy change (ΔH) of -210 kJ/mol. benchchem.com This exothermic nature necessitates stringent temperature control in multi-kilogram syntheses, often requiring jacketed reactors with cooling systems like liquid nitrogen. benchchem.com Inadequate temperature control poses a significant risk of thermal runaway, a situation where the reaction rate accelerates uncontrollably due to increasing temperature, potentially leading to rapid decomposition and vessel rupture. benchchem.comfraunhofer.deresearchgate.net A documented incident at a German pilot plant in 2015 highlighted this danger, where a mere 5°C temperature overshoot resulted in rapid decomposition and rupture of the reaction vessel. benchchem.comfraunhofer.de Accurate control of the chlorine feed rate is also critical to manage the reaction temperature and stoichiometry, as over-addition can lead to the condensation of excess chlorine in cold solvents, potentially causing sudden gasification and exothermic decomposition upon warming. imemg.org

Challenges in Industrial-Scale Production

Green Chemistry Approaches to this compound Synthesis

Traditional methods for synthesizing this compound using elemental chlorine gas present challenges related to safety due to the toxicity and handling difficulty of chlorine gas. researchgate.netacs.orgacs.orgfigshare.com This has driven the development of greener chemical approaches that avoid the direct use of chlorine gas. researchgate.netbenchchem.com

Chlorine Gas-Free Methods

To mitigate the hazards associated with chlorine gas, alternative chlorination reagents and methodologies have been explored for the synthesis of this compound. researchgate.netacs.orgCurrent time information in Bangalore, IN.

One notable chlorine gas-free method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This approach offers advantages as NCS is an easily handled solid, allowing for controlled addition and minimizing inhalation hazards compared to chlorine gas. acs.orgacs.org A synthetic procedure using glyoxime and NCS in dimethylformamide (DMF) has been reported, providing this compound in high purity. researchgate.netacs.orgacs.orgfigshare.com The yields obtained with the NCS method are comparable to those achieved using procedures involving chlorine gas. researchgate.netacs.orgacs.orgfigshare.com

In conjunction with alternative chlorinating agents like NCS, specific workup procedures have been developed to facilitate the isolation and purification of this compound. A lithium chloride-based workup has been successfully employed in the NCS/DMF method, yielding this compound in high purity. researchgate.netacs.orgacs.orgfigshare.com This workup procedure contributes to a greener synthesis by providing a more straightforward isolation process. acs.org

Electrochemical Chlorination Techniques

Electrochemical methods offer a promising avenue for the sustainable synthesis of organic compounds, including chlorinated species, by utilizing electrical energy to drive reactions and potentially avoiding the need for external chemical oxidants. chim.itbeilstein-journals.org

Preliminary research has demonstrated the synthesis of this compound via the anodic oxidation of chloride ions in electrolytes containing glyoxime. benchchem.com Anodic oxidation involves the oxidation of a species at the anode electrode. mdpi.comresearchgate.net In this context, chloride ions are oxidized at the anode to generate active chlorine species, which then react with glyoxime to form this compound. benchchem.commdpi.com While preliminary work has shown the feasibility of this method with reported yields, further optimization is required to match the yields obtained through traditional synthetic routes. benchchem.com

Synthesis of this compound Derivatives

This compound serves as a key building block for the synthesis of a variety of derivatives, many of which have significant applications in diverse fields. The reactivity of this compound, particularly its chlorine atoms and oximino groups, allows for various chemical transformations.

One class of derivatives includes vic-dioximes and tetraoximes synthesized through reactions with amines or thiols. For example, the reaction of aminothiophenols with this compound under different conditions has yielded various substituted di-, tetra-, polyamino, or thioglyoxime derivatives. asianpubs.orgresearchgate.net These reactions often involve the nucleophilic substitution of the chlorine atoms on this compound. asianpubs.orgresearchgate.net

This compound is also a crucial intermediate in the synthesis of energetic materials. For instance, it is used in the preparation of diazidoglyoxime through an azide-chlorine exchange reaction. google.comscispace.com Diazidoglyoxime, in turn, is a precursor to high-energy materials like TKX-50 (dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate). google.comscispace.com

Furthermore, this compound is utilized in the synthesis of nitrogen heterocyclic compounds, such as tetrazole ring compounds, bitetrazole, and furoxanes. google.com These heterocyclic compounds are important in various applications, including insensitive explosives and medicinal chemistry. google.com The synthesis of these derivatives often involves reactions that leverage the specific structural features of this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction pathway for this compound, allowing for the replacement of its chlorine atoms with various nucleophiles. benchchem.com This reactivity enables the synthesis of a diverse range of derivatives. benchchem.com

This compound reacts with copper(I) acetylides through a base-free nucleophilic substitution of a chlorine atom by the acetylene (B1199291) moiety, followed by cyclization. researchgate.netresearchgate.net This reaction yields 3,3'-biisoxazoles. researchgate.netresearchgate.net Studies have investigated the effect of solvent on the yields of these reactions. researchgate.netresearchgate.net When substituted copper acetylides are used, the reaction provides 5,5'-disubstituted 3,3'-biisoxazoles with moderate to high yields and high regioselectivity. researchgate.netresearchgate.net

The electrophilic nature of the chlorine atoms in this compound allows for nucleophilic substitutions that lead to the synthesis of azides, amines, and thiol derivatives. benchchem.com For instance, diazidoglyoxime, where azide (B81097) groups replace the chlorine atoms, can be formed via azide-chlorine exchange using sodium azide in dimethylformamide (DMF). benchchem.com

The reaction of this compound with amines or thiols yields various substituted di-, tetra-, or polyamino or thioglyoxime derivatives. asianpubs.orgasianpubs.org This condensation is a facile method for producing new vic-dioxime systems and tetraoxime rings. asianpubs.orgasianpubs.org

While the search results did not provide specific details on the condensation of this compound solely with phenylenediamine, the reaction of this compound with primary aryl amines containing various substituents has been shown to yield bis(substituted phenylamino) glyoxime derivatives. researchgate.net

The reaction of aminothiophenols with this compound in alkaline solutions leads to the formation of various dioximes and tetraoximes. asianpubs.orgasianpubs.orgasianpubs.org For example, the reaction of 2-aminothiophenol (B119425) with this compound in alkaline methanol solution yields (2E,3E)-2H-1,4-benzothiazine-2,3(4H)dionedioxime. asianpubs.orgasianpubs.orgasianpubs.org Under different conditions, the reaction of 1,2-aminothiophenol with this compound can produce compounds such as (2Z,6Z)-1,4-bis(2-mercaptophenyl)-piprazine-2,3,5,6-tetraone tetraoxime, (1Z,2Z)-N1´,N2´-dihydroxy-N1,N2-bis-(2-mercaptophenyl)ethanediimidamide, bis(2-aminophenyl) (1Z,2Z)-N1,N2-dihydroxyethane bis-(imidothioate), and 2-aminophenyl (1Z,2Z)-N-hydroxy-2-hydroxyimino-2-[(2-mercaptophenyl)amino]ethanimidothioate. asianpubs.orgasianpubs.orgasianpubs.org The reaction of 1,4- and 1,3-aminothiophenol with this compound has also been shown to synthesize tetraone tetraoxime derivatives. asianpubs.orgasianpubs.orgasianpubs.org

Here is a summary of some condensation products of aminothiophenols with this compound:

| Aminothiophenol Isomer | Conditions | Product(s) |

| 2-aminothiophenol | Alkaline MeOH solution | (2E,3E)-2H-1,4-benzothiazine-2,3(4H)dionedioxime |

| 1,2-aminothiophenol | Different conditions | (2Z,6Z)-1,4-bis(2-mercaptophenyl)-piprazine-2,3,5,6-tetraone tetraoxime, (1Z,2Z)-N1´,N2´-dihydroxy-N1,N2-bis-(2-mercaptophenyl)ethanediimidamide, bis(2-aminophenyl) (1Z,2Z)-N1,N2-dihydroxyethane bis-(imidothioate), 2-aminophenyl (1Z,2Z)-N-hydroxy-2-hydroxyimino-2-[(2-mercaptophenyl)amino]ethanimidothioate |

| 1,4-aminothiophenol | Specific conditions | (3E,4E,11E,12E)-2,10-dithia-5,13-diazatricyclo[12.2.2.26,9]icosa-1(16),6,8,14,17,19-hexaene-3,4,11,12-tetraone tetraoxime |

| 1,3-aminothiophenol | Specific conditions | (3E,4E,12E,13E)-2,11-dithia-5,14-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene-3,4,13,13-tetraonetetraoxime |

This compound is an important intermediate in the synthesis of high-nitrogen heterocyclic compounds, which are widely used in the field of energetic materials. guidechem.com It serves as a raw material for the construction of structures such as tetrazole rings, bistetrazoles, and furozans. guidechem.com For instance, diazidoglyoxime, synthesized from this compound, is a precursor to high-energy materials like TKX-50 (dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate). benchchem.comresearchgate.netfraunhofer.de this compound was also used in the synthesis of 3,4-bis(picrylamino)furazan (BPAF) by reaction with aniline (B41778), followed by cyclization of the intermediate dianilino-furazan. chemistry-chemists.com

Formation of Energetic Materials Precursors

5,5'-Bis-tetrazole-1,1'-diol Derivatives

This compound serves as a crucial starting material for the synthesis of 5,5'-bis-tetrazole-1,1'-diol derivatives, including the high-energy material dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50). The synthetic route typically involves the conversion of this compound to diazidoglyoxime. This is achieved by reacting this compound with sodium azide in a solvent such as dimethylformamide (DMF). guidechem.comnih.govamericanelements.comnih.gov

The resulting diazidoglyoxime undergoes a cyclization reaction under acidic conditions to form the 5,5'-bistetrazole-1,1'-diol core structure. This cyclization can be carried out by bubbling HCl gas through a solution of diazidoglyoxime in a solvent like diethyl ether or by using concentrated hydrochloric acid. guidechem.comnih.govamericanelements.comthermofisher.in The 5,5'-bistetrazole-1,1'-diol can then be converted to its desired salts, such as TKX-50, by reaction with appropriate reagents like hydroxylamine (B1172632) hydrochloride. nih.govamericanelements.comthermofisher.innih.gov A one-pot process starting from this compound, sodium azide, DMF, and HCl in dioxane has also been developed to directly form dimethylammonium salts of bis-dihydroxytetrazoles, which are precursors to ABTOX and TKX-50. nih.govnih.gov

3,3'-Dinitramino-4,4'-bis-furazan Derivatives

This compound is implicated in the synthesis of 3,3'-dinitramino-4,4'-bis-furazan derivatives through its role as a precursor to 3,3'-diamino-4,4'-bifurazan (DAAF). While DAAF can be prepared by other methods, one route involves starting from this compound and proceeding through intermediates such as dicyanoglyoxime and tetraoximo-diaminobutane, although this specific pathway is reported to have a low yield. wikipedia.org Once DAAF is obtained, the 3,3'-dinitramino-4,4'-bifurazan structure can be formed by the N-nitration of the amino groups in DAAF, typically using fuming nitric acid. wikipedia.org

Bis-isoxazole Scaffolds

This compound is a valuable building block for the construction of bis-isoxazole scaffolds, particularly 5,5'-disubstituted-3,3'-bisisoxazoles. These structures can be synthesized in a single step by reacting this compound with terminal alkynes. The reaction is often carried out in the presence of a base, such as aqueous potassium hydrogen carbonate. nih.gov This method demonstrates a notable regioselectivity, favoring the formation of the 5,5'-disubstituted bis-isoxazole isomer over other possibilities. nih.gov this compound's utility in generating these bis-isoxazole structures highlights its versatility in accessing diverse heterocyclic systems. cenmed.comfishersci.ptnih.gov

Crosslinked Chitosan (B1678972) Derivatives

This compound has been utilized as a crosslinking agent in the synthesis of modified biopolymers, such as crosslinked chitosan derivatives. A crosslinked chitosan derivative (CSL) can be synthesized by reacting chitosan with this compound. The process typically involves dispersing chitosan in an acidic solution, such as acetic acid, to obtain a homogeneous mixture. Subsequently, a solution of this compound in an organic solvent, like ethanol, is added, and the mixture is heated under reflux. wikipedia.org

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is utilized to identify the functional groups and study the molecular vibrations within a compound. benchchem.comlookchem.comnih.govdtic.milnih.gov Each peak in a vibrational spectrum corresponds to a specific vibrational or rotational mode of the molecule. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to confirm the presence of characteristic functional groups in dichloroglyoxime. benchchem.comnih.govijcce.ac.irjkchemical.comrsc.orginformahealthcare.comisuct.ruuludag.edu.trsemanticscholar.org Key vibrational modes associated with this compound can be identified in its IR spectrum. For instance, the C=N stretching vibration is typically observed around 1620 cm⁻¹. benchchem.comijcce.ac.ir The N–O stretching vibration of the oxime group appears around 1320 cm⁻¹ or in the range of 940-980 cm⁻¹. benchchem.comijcce.ac.irsemanticscholar.org The presence of C–Cl bonds can be confirmed by bands in the 650–750 cm⁻¹ region. benchchem.comnobraintoosmall.co.nz O-H stretching vibrations from the oxime groups are generally observed as a broad band in the range of 2500-3500 cm⁻¹ or 3000-3600 cm⁻¹. ijcce.ac.irsemanticscholar.org

Here is a summary of characteristic IR absorption bands for this compound:

| Functional Group | Approximate Wavenumber Range (cm⁻¹) | Assignment | Source |

| C=N | 1620, 1640, 1610, 1600-1665 | Stretching | benchchem.comijcce.ac.irsemanticscholar.org |

| N–O | 1320, 960, 980, 940, 940-885 | Stretching | benchchem.comijcce.ac.irsemanticscholar.org |

| C–Cl | 650–750 | Stretching | benchchem.comnobraintoosmall.co.nz |

| O–H | 2500-3500, 3000-3600 | Stretching (broad) | ijcce.ac.irsemanticscholar.org |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that may not be active in the IR spectrum. benchchem.comnih.govnih.gov It is based on the inelastic scattering of light by molecular vibrations. nih.gov While specific detailed Raman spectral data for this compound is less extensively reported in the provided snippets compared to IR, vibrational spectroscopy in general (including Raman) is used for the characterization of this compound and its complexes. lookchem.comresearchgate.netresearchgate.net Raman spectroscopy can be used to study molecular vibrations and rotations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of organic compounds like this compound. benchchem.comlookchem.comnih.govijcce.ac.irjkchemical.comrsc.orginformahealthcare.comisuct.ruuludag.edu.trsemanticscholar.org ¹H, ¹³C, and ¹⁵N NMR spectroscopy can provide detailed insights into the different atomic environments within the molecule. benchchem.comlookchem.comnih.gov

¹H NMR

¹H NMR spectroscopy is particularly useful for identifying different proton environments and their relative positions within the this compound molecule. benchchem.comnih.govjkchemical.cominformahealthcare.comuludag.edu.trsemanticscholar.org The chemical shifts (δ) in ¹H NMR spectra are influenced by the electronic environment of the protons. For vic-dioximes, the protons from the oximic -OH groups are often observed as singlets, typically in the range of 10-11 ppm, although their exact position can vary depending on the solvent and concentration due to hydrogen bonding. nih.govijcce.ac.iruludag.edu.tr The position of these signals can also provide information about the stereoisomeric form (syn- or anti-configuration) of the dioxime. benchchem.comuludag.edu.tr

Here are some reported ¹H NMR chemical shifts for related vic-dioxime compounds derived from this compound:

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes | Source |

| Oximic O-H | 10.13, 10.22, 10.72, 10.36 | bs (broad s), s | Position can indicate stereochemistry | nih.govijcce.ac.ir |

¹³C NMR

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. benchchem.comnih.govjkchemical.cominformahealthcare.comisuct.rusemanticscholar.org The chemical shifts of carbon atoms are highly sensitive to the hybridization state and the presence of electronegative atoms. For this compound, the carbon atoms of the C=N groups are expected to exhibit characteristic signals. ¹³C NMR data for related compounds show C=N carbon signals around 135 ppm or 137.43 ppm. benchchem.comnih.gov

Here is a summary of reported ¹³C NMR chemical shifts for this compound and related compounds:

| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Source |

| C=N | 135, 137.43 | benchchem.comnih.gov |

Note: Similar to ¹H NMR, some data is for derivatives.

¹⁵N NMR

¹⁵N NMR spectroscopy can be used to study the nitrogen environments in this compound, particularly the nitrogen atoms of the oxime groups. benchchem.comnih.gov ¹⁵N NMR is a valuable tool for distinguishing between different nitrogen functionalities and protonation states. benchchem.com While less common than ¹H and ¹³C NMR due to the lower natural abundance of the ¹⁵N isotope, it can provide unique structural information. researchgate.net Reported ¹⁵N NMR spectra of related vic-dioximes show signals for aminic nitrogen atoms in the range of 97-101 ppm. nih.gov

Here is a summary of reported ¹⁵N NMR chemical shifts for related compounds containing similar nitrogen environments:

| Nitrogen Environment | Approximate Chemical Shift (δ, ppm) | Source |

| Aminic N | 100.9, 97.1 | nih.gov |

Note: The provided data is for derivatives and represents aminic nitrogens, which are structurally related to the oxime nitrogens in terms of being bonded to carbon and potentially involved in hydrogen bonding or coordination.

Variable Temperature NMR (VT-¹H-NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or molecular rearrangements, by observing changes in NMR spectra at different temperatures. While specific VT-¹H-NMR data for this compound itself were not extensively detailed in the search results, VT-¹H-NMR has been employed in studies involving derivatives or related compounds to understand conformational isomerism. For example, VT-¹H-NMR was used to determine conformational isomerism in synthesized 4-chromanone (B43037) derivatives, with findings confirmed by X-ray crystallography and Density Functional Theory (DFT) calculations. researchgate.net This suggests that VT-NMR could be a relevant technique for investigating potential conformational dynamics in this compound, particularly concerning the orientation of the oxime and chlorine groups.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a two-dimensional NMR technique that provides information about correlations between protons and carbons separated by two or three bonds, and sometimes four bonds in conjugated systems. columbia.eduyoutube.com This technique is particularly useful for establishing connectivity within a molecule, especially for carbons that are not directly bonded to a proton. columbia.edu While direct HMBC data for this compound were not found, HMBC spectroscopy has been utilized in the characterization of compounds synthesized from this compound. In one study, a new bis-(p-aminobenzoic acid) glyoxime (B48743), synthesized via condensation of p-aminobenzoic acid (PABA) with this compound, was characterized using HMBC. idsi.md The 2D-HMBC experiment showed long-range correlations between the protons of the NH and OH groups and the oxime carbon, confirming the successful condensation reaction. idsi.md This demonstrates the utility of HMBC in verifying the structure of derivatives formed from this compound by establishing connectivity across multiple bonds.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.gov Several ionization techniques can be coupled with mass spectrometry to analyze different types of samples.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique often used for analyzing polar, non-volatile, and thermally labile compounds. In FAB-MS, a beam of high-energy atoms bombards a sample dissolved in a liquid matrix, causing ionization and desorption of the analyte molecules. FAB-MS has been used for the analysis of various organic molecules, including peptides and polymers. taylorandfrancis.com While specific FAB-MS data for this compound were not detailed, FAB-MS has been applied in the characterization of other molecules, sometimes in conjunction with tandem MS for structural analysis. taylorandfrancis.comnih.gov

Plasma Desorption (PD) Mass Spectrometry

Plasma Desorption (PD) mass spectrometry is another soft ionization technique, particularly useful for large biomolecules. It involves bombarding a sample with ions produced from a plasma discharge, leading to desorption and ionization. While PD-MS is mentioned as a technique for single ion counting unimo.it, specific applications or data related to this compound were not found in the provided search results.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a widely used soft ionization technique for analyzing large molecules, such as polymers and biomolecules. nih.govunimo.itresearchgate.net The analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. MALDI-TOF MS is known for its ability to determine the molecular weight of intact molecules. unimo.it MALDI-TOF MS has been used to verify the structures of synthesized compounds, including those potentially related to vic-dioximes. researchgate.net While direct MALDI-TOF MS data specifically for this compound were not found, the technique's application in characterizing related organic molecules suggests its potential utility for analyzing this compound or its derivatives, particularly for molecular weight confirmation. researchgate.netresearchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid compounds, providing information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. semanticscholar.org Both single-crystal and powder XRD can be employed.

Single-crystal X-ray diffraction is considered critical for resolving stereoisomeric configurations, such as anti- vs. syn-conformations, and for understanding hydrogen-bonding networks within the crystal structure. benchchem.com Powder X-ray diffraction provides information about the crystalline phases present in a sample and can be used to assess crystallinity. lookchem.comsemanticscholar.org

This compound has been identified using X-ray diffraction in studies examining the composition of materials like rice husk ash heated at high temperatures. scirp.org Specifically, this compound was detected on the outer surface of a rice husk ash concrete sample exposed to 1000°C. scirp.org

Furthermore, X-ray diffraction, including low-temperature X-ray diffraction and single-crystal X-ray diffraction, has been extensively used in the characterization of vic-dioximes and their metal complexes, including those synthesized from this compound. researchgate.net For instance, the crystal structure of a bis(E,E-dioximato)platinum(II) complex, prepared from N,N′-bis(aniline)glyoxime (which was synthesized from (E,E)-dichloroglyoxime), was identified by X-ray diffraction on a single crystal. researchgate.net This highlights the importance of XRD in confirming the solid-state structure and coordination environment in metal complexes derived from this compound. Studies on cocrystals involving this compound have also utilized single-crystal and powder X-ray diffraction to determine the crystal system and space group. lookchem.com For a cocrystal obtained with this compound, it was found to crystallize in a triclinic system with the P-1 space group. lookchem.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique used to determine the three-dimensional structure of crystalline materials at the atomic level. uol.deuhu-ciqso.escarleton.edumdpi.com This method provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms within the lattice. uol.deuhu-ciqso.escarleton.edu For this compound, SC-XRD is critical for resolving stereoisomeric configurations, such as anti- vs. syn-conformations, and for understanding hydrogen-bonding networks within the crystal structure. benchchem.com While specific detailed single-crystal data for this compound were not extensively detailed in the search results, the technique is generally applied to verify proposed structures and study molecular packing in crystalline compounds. mdpi.comresearchgate.net The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern that can be analyzed to reconstruct the electron density and thus the atomic positions. uol.decarleton.edu

Low-Temperature X-ray Diffraction

Low-temperature X-ray diffraction involves performing diffraction experiments while the crystal is cooled. This technique can be used to study dynamic processes, phase transitions, and obtain more precise structural data by reducing thermal motion. rigaku.com While a specific application of low-temperature X-ray diffraction solely on this compound was not prominently found, related studies on energetic materials and other compounds have utilized this technique to investigate crystal structures at reduced temperatures and detect potential low-temperature phase transitions. researchgate.netscispace.com Low-temperature conditions can help in stabilizing certain molecular conformations or capturing transient intermediates, providing a more detailed picture of the molecular and crystal structure. rigaku.com

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a widely used analytical technique for the identification and characterization of crystalline materials in powder form. carleton.eduamericanpharmaceuticalreview.comucmerced.edumalvernpanalytical.com It provides information on the phase composition and can offer insights into unit cell dimensions and crystallinity. carleton.edumalvernpanalytical.com XRPD is commonly used to identify different solid forms of a material, including polymorphs, and can differentiate between amorphous and crystalline phases based on their unique diffraction patterns. americanpharmaceuticalreview.com The technique involves exposing a powdered sample to X-rays and detecting the diffracted rays, which produce a pattern of peaks at specific angles (2θ) and intensities. carleton.edumalvernpanalytical.com This pattern acts as a fingerprint for the crystalline phase(s) present in the sample and can be compared to reference databases for identification. carleton.edumalvernpanalytical.comicdd.com XRPD has been used in the characterization of materials, including a study where this compound was identified on the outer surface of a heated concrete specimen. scirp.org It is a valuable tool for quality control and for assessing changes in the solid state of a material. americanpharmaceuticalreview.com

Thermal Analysis Techniques

Thermal analysis techniques measure changes in the physical or chemical properties of a material as a function of temperature or time while the material is subjected to a controlled temperature program. uni-siegen.de These techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and an inert reference as a function of temperature. nih.govwikipedia.orgtorontech.com This technique can identify thermal events such as melting, crystallization, glass transitions, and decomposition by detecting the heat absorbed (endothermic) or released (exothermic) by the sample. nih.govwikipedia.orgtorontech.com Studies on this compound using DSC have shown that its decomposition occurs in two continuous steps within the temperature range of 160–230 °C in a nitrogen atmosphere. researchgate.net Each stage of thermal degradation for this compound results in an exothermic peak in the DSC curve. researchgate.net The peak temperature of decomposition has been observed to increase with increasing heating rates. researchgate.net DSC experiments can also provide kinetic parameters such as activation energy and pre-exponential factor for decomposition processes. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. uni-siegen.deetamu.eduopenaccessjournals.com This technique is primarily used to determine the thermal stability and composition of materials by quantifying mass loss due to processes like decomposition, dehydration, or sublimation. uni-siegen.deetamu.eduopenaccessjournals.com TGA analysis of this compound, often performed alongside DSC, provides complementary information about the mass changes associated with the observed thermal events. uni-siegen.deresearchgate.net While specific detailed TGA data for this compound showing precise mass loss percentages at different temperatures were not extensively provided in the search results, TGA is a standard technique for studying the thermal decomposition of compounds like this compound. dntb.gov.uaresearcher.life It helps in understanding the temperature ranges at which decomposition occurs and the number of decomposition steps involved. researchgate.netopenaccessjournals.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique similar to DSC, where the temperature difference between a sample and an inert reference is measured as they are subjected to the same thermal cycle. uni-siegen.dewikipedia.orgfilab.fr DTA curves show peaks or valleys corresponding to exothermic or endothermic events occurring in the sample, such as phase transitions or chemical reactions. uni-siegen.dewikipedia.orgfilab.fr While DSC directly measures heat flow, DTA measures the temperature difference. uni-siegen.de DTA can be used to identify thermal transformations, including decomposition temperatures. filab.fr Although less common than combined TGA-DSC in recent studies on this compound found, DTA has historically been used to analyze the thermal behavior of compounds and their complexes. wikipedia.orgtandfonline.com It provides qualitative information about the temperatures at which thermal events occur. filab.fr

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage by weight of each element present in a chemical compound. For this compound, elemental analysis typically focuses on the percentages of carbon (C), hydrogen (H), and nitrogen (N). These analyses are crucial for confirming the purity and stoichiometry of synthesized this compound and its derivatives.

Studies involving this compound derivatives, such as those formed by crosslinking with chitosan (B1678972) or reacting with phenylenediamines, utilize elemental analysis to confirm the successful incorporation of the this compound moiety. For instance, the elemental analysis of a this compound crosslinked chitosan derivative showed changes in the C/N ratio compared to pure chitosan, indicating the reaction had occurred. semanticscholar.orgdergipark.org.tr The increase in nitrogen content and the corresponding decrease in the carbon to nitrogen ratio in the derivative confirmed the presence of the dioxime compound, which contains nitrogen atoms. semanticscholar.org In another study involving the reaction of phenylenediamine with this compound, elemental analysis results for the synthesized product, (2Z,3Z)-1,4-dihydroquinoxaline-2,3-dione dioxime, showed good agreement with the calculated percentages for carbon, hydrogen, and nitrogen based on the proposed molecular formula C₈H₈N₄O₂. ijcce.ac.ir

Data from elemental analysis provides empirical support for the molecular formula of this compound and its reaction products.

| Compound | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |

|---|---|---|---|---|---|---|

| (2Z,3Z)-1,4-dihydroquinoxaline-2,3-dione dioxime (C₈H₈N₄O₂) | 50.00 | 50.01 | 4.16 | 4.17 | 29.16 | 29.14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the spectrum. This technique provides information about the presence of chromophores and conjugated systems within the this compound molecule and its complexes.

UV-Vis spectrophotometry has been used in studies investigating the interaction of this compound with biological molecules, such as lysozyme (B549824). scialert.netscialert.net While the primary focus of such studies might be on the effect of this compound on the protein's structure and activity, UV-Vis can help monitor changes in the electronic environment of the chromophores involved upon interaction. scialert.netscialert.net

UV-Vis spectroscopy is also a valuable tool for characterizing coordination compounds formed with this compound, particularly with transition metals like cobalt, nickel, and copper. lookchem.comchemimpex.comniscpr.res.inscispace.com The formation of metal complexes often leads to distinct changes in the UV-Vis spectrum due to the electronic transitions within the metal-ligand bonds and changes in the ligand's electronic structure upon coordination. scispace.comnsf.gov These changes can be used to infer the geometry and electronic structure of the complexes.

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted light. This technique is highly sensitive and can provide insights into the electronic structure, dynamics, and environment of fluorescent molecules.

While this compound itself may not be strongly fluorescent, its derivatives or complexes can exhibit fluorescence, making this technique relevant for characterization. Fluorescence spectroscopy has been utilized in studies examining the interaction of this compound with lysozyme. scialert.netscialert.net These studies observed changes in the fluorescence spectra of lysozyme in the presence of this compound, indicating alterations in the protein's tertiary structure, particularly at higher concentrations of this compound. scialert.netscialert.net

The development of fluorescent vic-dioxime-type ligands derived from this compound further highlights the application of fluorescence spectroscopy in characterizing these compounds and their potential applications, such as in sensing or biological probes. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the topography and morphology of materials. SEM is useful for examining the physical form and structural features of this compound and materials incorporating it.

Potentiometric Studies

Potentiometric studies involve measuring the electrical potential difference in an electrochemical cell to determine the concentration of ions or to study chemical equilibria. For this compound, potentiometry is particularly relevant in investigating its acid-base properties and its complex formation reactions with metal ions.

Coordination Chemistry of Dichloroglyoxime

Dichloroglyoxime as a Ligand

This compound functions as a ligand, coordinating to metal centers through its nitrogen and oxygen atoms. chemimpex.com The presence of the two oximino (=N-OH) groups is crucial to its ligating properties. benchchem.comsmolecule.com

Ligand Properties

This compound typically acts as a bidentate ligand, coordinating through the nitrogen atoms of its two oximino groups. evitachem.comasianpubs.org This N-N coordination mode is common for vicinal dioximes and leads to the formation of stable five-membered chelate rings with metal ions. asianpubs.orgresearchgate.net The ligand can exist in different stereoisomeric forms (anti-, amphi-, and syn-), with the anti-(E,E) form being the most common for N-N chelation. tubitak.gov.tr The presence of electron-withdrawing chlorine atoms in this compound influences its electronic properties and reactivity compared to unsubstituted glyoxime (B48743). benchchem.com The acidic hydroxyl protons of the oxime groups can be deprotonated, allowing the ligand to coordinate in its neutral, mono-anionic, or di-anionic forms, depending on the reaction conditions and the metal ion involved. tubitak.gov.tr

Chelation Properties

The ability of this compound to form stable chelate rings with metal ions is a key aspect of its coordination chemistry. chemimpex.comsmolecule.com This chelation typically involves the two nitrogen atoms of the oximino groups, forming a five-membered MN2C2 ring system upon coordination to a metal center. asianpubs.orgresearchgate.net The stability of these chelate complexes is often attributed to the planar structure of the vic-dioxime complexes, which can be further stabilized by intramolecular hydrogen bonding in certain cases. tandfonline.compsu.edu This selective chelation property makes this compound valuable in analytical chemistry for the determination of certain metal ions. chemimpex.combenchchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of this compound with metal salts in appropriate solvents. lookchem.comasianpubs.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their composition, structure, and properties. researchgate.nettandfonline.com Common characterization methods include elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, magnetic measurements, and thermogravimetric analysis (TGA). researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com X-ray crystallography can provide detailed structural information for crystalline complexes. researchgate.net

Transition Metal Complexes

This compound forms coordination complexes with a variety of transition metals, including nickel(II), copper(II), cobalt(II), cobalt(III), palladium(II), platinum(II), zinc(II), cadmium(II), mercury(II), and uranyl(VI). lookchem.comasianpubs.orgpsu.eduresearchgate.nettandfonline.comresearchgate.nettandfonline.comrsc.orgtandfonline.com The nature of the complex formed (e.g., mononuclear, dinuclear, or polymeric) and the metal-to-ligand ratio can vary depending on the specific metal ion, reaction conditions, and the presence of other ligands. psu.eduresearchgate.netresearchgate.netrsc.orgtandfonline.com

Nickel(II) ions readily form complexes with this compound and its derivatives. benchchem.comtandfonline.comrsc.orgtandfonline.comnih.govtandfonline.comtandfonline.com These complexes are often mononuclear with a metal-to-ligand ratio of 1:2, where two this compound ligands coordinate to a single nickel(II) ion. researchgate.netrsc.orgtandfonline.com The coordination geometry around the nickel(II) center in these complexes is typically square planar, with the nickel ion coordinated to the four nitrogen atoms of the two dioxime ligands. tandfonline.comresearchgate.net

Detailed research findings on nickel(II) complexes of this compound derivatives have been reported. For instance, a study on the complexation of a substituted this compound derivative with nickel(II) found the metal-to-ligand ratio to be 1:2. tandfonline.com Characterization using techniques like elemental analysis, IR, and UV-Vis spectroscopy supported the proposed square-planar geometry. tandfonline.comtandfonline.com Another study involving a different dioxime ligand synthesized from anti-dichloroglyoxime and 5,6-diamino-1,10-phenanthroline (B61705) reported the formation of polymeric complexes with nickel(II) with a 1:1 metal-to-ligand ratio. researchgate.nettandfonline.com Magnetic measurements indicated that these complexes were paramagnetic. researchgate.nettandfonline.com

Data on the synthesis and characterization of a specific nickel(II) complex with a this compound derivative (1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin, LH2) are presented below. researchgate.nettandfonline.com

| Property | Ligand (LH2) | Ni(II) Complex |

| Metal:Ligand Ratio | - | 1:1 researchgate.nettandfonline.com |

| Magnetic Moment | - | Paramagnetic researchgate.nettandfonline.com |

| Characterization Methods | FTIR, ¹H NMR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.com | FTIR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.com |

| Proposed Geometry | - | Polymeric researchgate.nettandfonline.com |

Copper(II) ions also form various complexes with this compound and its derivatives. benchchem.comtandfonline.comresearchgate.netrsc.orgtandfonline.comtandfonline.comnih.govtandfonline.comacs.org Similar to nickel(II), copper(II) complexes with vicinal dioximes often exhibit a metal-to-ligand ratio of 1:2, resulting in mononuclear species with square-planar coordination geometry around the copper(II) center, coordinated through the nitrogen atoms of the dioxime ligands. tandfonline.comresearchgate.nettandfonline.com However, copper(II) can also form complexes with different stoichiometries and structures, including trinuclear complexes where the copper ions are coordinated to both nitrogen and potentially other donor atoms present in substituted this compound ligands. rsc.orgtandfonline.com

Research on copper(II) complexes with this compound derivatives has shown diverse outcomes. For a substituted this compound ligand, mononuclear copper(II) complexes with a 1:2 metal-to-ligand ratio and square-planar geometry were reported. tandfonline.com Another study using the ligand synthesized from anti-dichloroglyoxime and 5,6-diamino-1,10-phenanthroline observed the formation of polymeric copper(II) complexes with a 1:1 metal-to-ligand ratio, which were found to be paramagnetic. researchgate.nettandfonline.com Trinuclear copper(II) complexes have also been synthesized from the reaction of (E,E)-dichloroglyoxime with certain dithio-containing compounds, where copper(II) coordinates through both thia and oxime donors. rsc.orgtandfonline.com

Data illustrating the synthesis and characterization of a copper(II) complex with the same this compound derivative (LH2) mentioned earlier are provided below. researchgate.nettandfonline.com

| Property | Ligand (LH2) | Cu(II) Complex |

| Metal:Ligand Ratio | - | 1:1 researchgate.nettandfonline.com |

| Magnetic Moment | - | Paramagnetic researchgate.nettandfonline.com |

| Characterization Methods | FTIR, ¹H NMR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.com | FTIR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.com |

| Proposed Geometry | - | Polymeric researchgate.nettandfonline.com |

Further detailed research findings on copper(II) complexes include studies on their redox properties investigated by cyclic voltammetry and their potential biological activities. researchgate.net

Cobalt(II/III) Complexes

This compound and its derivatives form complexes with both cobalt(II) and cobalt(III) ions. Studies have reported the synthesis of cobalt(II) complexes with a metal-to-ligand ratio of 1:2, where the ligand coordinates through the two nitrogen atoms. researchgate.netresearchgate.net These complexes have been characterized using various spectroscopic techniques, including FTIR, UV-Vis, and elemental analysis. researchgate.net

Research has also explored the formation of cobalt(III) complexes. capes.gov.br For instance, mononuclear cobalt(III) complexes with a metal-to-ligand ratio of 1:2 have been isolated using specific dioxime ligands derived from this compound. capes.gov.br The coordination environment around the cobalt ion in these complexes can vary, and studies have investigated the structural and magnetic properties of cobalt(II) complexes with related macrocyclic ligands, showing distorted geometries between octahedral and trigonal prismatic. rsc.org

Clathrochelate cobalt complexes have also been synthesized using this compound. The cycloaddition of this compound to cobalt(II) bis-α-benzyldioximate precursors yields cobalt(II) dichloroclathrochelates. These complexes can undergo further reactions, such as nucleophilic substitution of the chlorine atoms. rsc.org The encapsulated cobalt(II) ions in these clathrochelates can exhibit a structural Jahn–Teller effect, leading to variations in Co–N distances. rsc.org

Data on Metal Uptake by this compound Crosslinked Chitosan (B1678972) Derivative:

| Metal Ion | Uptake Capacity (mg/g) |

| Co(II) | 42.8 |

| Ni(II) | 39.00 |

| Fe(II) | 78.00 |

| Cd(II) | 67.00 |

| Cu(II) | 94.8 |

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Palladium(II) Complexes

Palladium(II) forms complexes with this compound and its derivatives. These complexes often exhibit a square planar geometry, which is characteristic of d⁸ transition metal complexes like Pd(II). researchgate.net Studies have investigated the synthesis and properties of palladium complexes with vic-dioximes derived from this compound. capes.gov.britu.edu.truludag.edu.tr

For example, a new vic-dioxime prepared from this compound and 3,4-didodecyloxyaniline formed a palladium complex that could be isolated as the (E,E)-isomer. capes.gov.br Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the stability and structural parameters of palladium(II) chloride complexes with vic-dioxime derivatives, including those related to this compound. researchgate.net These theoretical studies help in understanding the geometry around the metal center and the nature of metal-ligand bonding. researchgate.net

Platinum(II) Complexes

Platinum(II) also forms complexes with this compound derivatives, typically exhibiting a square planar coordination geometry. researchgate.net The synthesis and characterization of platinum(II) complexes with vic-dioximes derived from this compound have been reported. researchgate.nettandfonline.comresearchgate.netnih.gov

One approach involves the reaction of a vic-dioxime prepared from aniline (B41778) and (E,E)-dichloroglyoxime with PtCl₂ to produce bis(E,E-dioximato)platinum(II) complexes featuring N-chelating ligands. researchgate.nettandfonline.comresearchgate.net The crystal structures of some of these platinum(II) complexes have been determined by X-ray diffraction, providing detailed information about their molecular structure and coordination environment. researchgate.nettandfonline.com

Research findings indicate that novel platinum(II) complexes synthesized from this compound derivatives can exhibit significant biological activities, such as antiproliferative effects on cancer cells. researchgate.netresearchgate.netnih.gov Studies have compared the cytotoxicity and cellular uptake of these complexes with established anticancer drugs. researchgate.netresearchgate.net

Iron(II/III) Complexes

This compound and ligands derived from it can coordinate with both iron(II) and iron(III) ions. The coordination chemistry of iron with oxime-containing ligands has been an area of active research. researchgate.netsapub.org

Clathrochelate iron complexes have been synthesized using this compound. Pentafluorophenylboron-capped iron(II) hexachloroclathrochelate precursors can be obtained by the template condensation of this compound with pentafluorophenylboronic acid on iron(II) ions. rsc.org These iron clathrochelates have been characterized by various spectroscopic methods, including ⁵⁷Fe Mössbauer spectroscopy. researchgate.net The nature of the encapsulated metal ion and its oxidation state influence the metal-nitrogen bond lengths in these cage complexes. rsc.org

Studies on metal ion uptake by a this compound crosslinked chitosan derivative have shown significant uptake capacity for iron(II) ions. semanticscholar.org

Data on Metal Uptake by this compound Crosslinked Chitosan Derivative:

| Metal Ion | Uptake Capacity (mg/g) |

| Co(II) | 42.8 |

| Ni(II) | 39.00 |

| Fe(II) | 78.00 |

| Cd(II) | 67.00 |

| Cu(II) | 94.8 |

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Zinc(II) Complexes

Zinc(II) forms complexes with this compound and its derivatives. These complexes often exhibit a tetrahedral coordination geometry. icm.edu.pl The reaction of this compound with other organic components, such as o-phenylenediamine (B120857), in the presence of zinc(II) salts can lead to the formation of zinc(II) complexes with the resulting vic-dioxime ligands. researchgate.net

Structural studies, such as X-ray diffraction, have shown that the oxime ligand obtained from the condensation of this compound and o-phenylenediamine coordinates to the zinc atom as a bidentate chelate through two nitrogen atoms, forming five-membered metallic rings. researchgate.net The coordination polyhedron of the zinc(II) ion in such complexes can be pyramidal-tetragonal, involving neutral and deprotonated ligand molecules and potentially other anions like chloride. researchgate.net

Studies have also investigated the reactions of zinc(II) salts with chloroximes, including those related to this compound, leading to the formation of zinc(II) complexes with ligands derived from the chloroxime. researchgate.netmdpi.com

Data on Metal Uptake by this compound Crosslinked Chitosan Derivative:

| Metal Ion | Uptake Capacity (mg/g) |

| Co(II) | 42.8 |

| Ni(II) | 39.00 |

| Fe(II) | 78.00 |

| Cd(II) | 67.00 |

| Cu(II) | 94.8 |

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Cadmium(II) Complexes

Cadmium(II) is known to form complexes with vic-dioximes and ligands derived from this compound. asianpubs.orgresearchgate.netcapes.gov.brresearchgate.net These complexes have been synthesized and characterized to understand their coordination behavior.

Studies have reported the formation of mononuclear cadmium(II) complexes with vic-dioximes prepared from this compound and various amines, often with a metal-to-ligand ratio of 1:1, where the metal coordinates through the two nitrogen atoms of the ligand. asianpubs.org Heteronuclear complexes containing cadmium(II) have also been synthesized by reacting mononuclear complexes of other metals with ligands derived from this compound with cadmium(II) salts. researchgate.netcapes.gov.br

Research on metal ion uptake by a this compound crosslinked chitosan derivative has demonstrated the ability of this material to adsorb cadmium(II) ions. semanticscholar.org

Data on Metal Uptake by this compound Crosslinked Chitosan Derivative:

| Metal Ion | Uptake Capacity (mg/g) |

| Co(II) | 42.8 |

| Ni(II) | 39.00 |

| Fe(II) | 78.00 |

| Cd(II) | 67.00 |

| Cu(II) | 94.8 |

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Lanthanoid Complexes

While the coordination chemistry of this compound with transition metals is well-documented, specific research focusing solely on direct complex formation between this compound itself and lanthanoid ions appears less prevalent in the provided search results. However, related studies involving lanthanoid ions in systems containing ligands derived from chloroximes or other oxime-containing ligands provide some context.

For instance, a study on the reactivity of coordinated 2-pyridyl oximes mentions reaction mixtures involving lanthanoid(III) and zinc(II) salts with pyridine-2-chloroxime, although the isolated complex was a zinc(II) complex. researchgate.netmdpi.comdntb.gov.ua Research on the coordination chemistry of actinide and lanthanide ions with other ligands, such as glycolate, highlights the ability of lanthanides to form various complexes, including di- and tetranuclear species with different coordination numbers and geometries. diva-portal.org

Another study describes the synthesis and spectral studies of lanthanide metal complexes of acetone (B3395972) (N-benzoyl)glycyl hydrazone, an oxime-containing ligand, forming complexes with trivalent lanthanide ions like La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), and Dy(III). researchgate.net These studies on related oxime ligands suggest the potential for this compound derivatives to interact with lanthanoid ions, although direct complexation of this compound with lanthanoids is not explicitly detailed in the search results.

Mononuclear Complexes

This compound can form mononuclear complexes with transition metal ions, where a single metal center is coordinated by one or more DCGO ligands or derivatives thereof. Studies have shown the synthesis of mononuclear complexes with various metal ions, including Ni(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.nettandfonline.com

For instance, a novel vic-dioxime ligand synthesized from this compound and N,N′-bis{4-[(4-bromophenylamino)methylene]phenyl}thiourea forms mononuclear complexes with Ni(II), Co(II), and Cu(II) with a metal-to-ligand ratio of 1:2. tandfonline.com In these complexes, the metal ions are typically coordinated through the two nitrogen atoms of the dioxime moiety, a common coordination mode for vic-dioximes. researchgate.netresearchgate.nettandfonline.com

Another example involves a vic-dioxime prepared from this compound and 1,2-phenylenediamine, which forms mononuclear complexes with Co(II), Ni(II), and Cu(II) in a 1:2 metal-to-ligand ratio, yielding complexes of the form [(HL)2M]. researchgate.net For Zn(II), Cd(II), and Hg(II), 1:1 metal-to-ligand complexes, [(H2L)MCl2], are formed. researchgate.net

Data on the stoichiometry of some mononuclear complexes derived from this compound:

| Ligand Derivative | Metal Ion | Metal:Ligand Ratio | Proposed Formula | Coordination Atoms |

| (4E,5E)-1,3-bis{4-[(4-bromophenylamino)methylene]phenyl}-2-thiooxaimidazoline-4,5-dione dioxime (bmdH2) tandfonline.com | Ni(II) | 1:2 | [Ni(bmdH)2] | N,N |

| Co(II) | 1:2 | [Co(bmdH)2] | N,N | |

| Cu(II) | 1:2 | [Cu(bmdH)2] | N,N | |

| vic-dioxime from DCGO and 1,2-phenylenediamine (H2L) researchgate.net | Co(II) | 1:2 | [(HL)2Co] | N,N |

| Ni(II) | 1:2 | [(HL)2Ni] | N,N | |

| Cu(II) | 1:2 | [(HL)2Cu] | N,N | |

| Zn(II) | 1:1 | [(H2L)ZnCl2] | N,N | |

| Cd(II) | 1:1 | [(H2L)CdCl2] | N,N | |

| Hg(II) | 1:1 | [(H2L)HgCl2] | N,N | |

| 9,10-bis(hydroxyimino)-4,8,11,15-tetraaza-1,2,17,18-O-diα -methylbenzaloctadecane (LH2) researchgate.net | Co(II) | 1:2 | [(LH)2Co(H2O)2] | N,N |

| Ni(II) | 1:2 | [(LH)2Ni] | N,N | |

| Cu(II) | 1:2 | [(LH)2Cu] | N,N | |

| Zn(II) | 1:1 | [Zn(LH2)(Cl)2] | N,N |

These mononuclear complexes have been characterized using various spectroscopic techniques, including elemental analysis, IR, UV-Vis, and NMR spectroscopy, to confirm their composition and proposed structures. researchgate.netresearchgate.nettandfonline.com Conductivity measurements have indicated that some of these mononuclear complexes are non-electrolytes. tandfonline.comcapes.gov.br

Polynuclear Complexes

This compound and its derivatives can also serve as building blocks for the formation of polynuclear complexes, which contain more than one metal center. researchgate.netbyjus.com The ability of dioxime ligands to bridge multiple metal ions contributes to the formation of these higher-nuclearity species.

For example, a trinuclear complex is formed with Cu(II) when using a tetradentate dithioglyoxime ligand prepared from this compound. rsc.org In this trinuclear copper complex, the metal ions are coordinated to both the thia and oxime donor atoms of the ligand. rsc.org

Another study reported the synthesis of trinuclear complexes of a nickel(II) complex derived from anti-dichloroglyoxime with Ni(II), Cu(II), and Co(II). capes.gov.br Furthermore, a polynuclear complex of a tetraoxime derived from anti-dichloroglyoxime with Ni(II) has also been prepared. capes.gov.br

Polynuclear cobalt(III) complexes of a novel tetraoxime synthesized from this compound and S,S″-bis(2-aminophenyl)dithioglyoxime have been reported. researchgate.net The synthesis of a polynuclear cobalt complex featuring a bridging BF2+ unit was achieved using a hydrogen-bonded polynuclear cobalt(III) complex. researchgate.net Hetero-polynuclear complexes, such as a CuCo complex, have also been synthesized by reacting a BF2+-capped cobalt(III) complex with copper(II) acetate. researchgate.net

The formation of polymeric structures has also been observed with this compound derivatives. For instance, with a tetradentate dithioglyoxime ligand, both mononuclear complexes or polymers can be obtained with Pd(II) depending on the stoichiometry, while only a polymeric product is isolated with Pt(II). rsc.org These polymeric structures can exhibit broad resonances in NMR spectra, consistent with their extended nature. psu.edu

Clathrochelate Formation

This compound is a key precursor in the template synthesis of iron(II) clathrochelates. researchgate.netnih.govrscf.ruresearchgate.net Clathrochelates are cage-like complexes where the metal ion is encapsulated within a three-dimensional ligand framework.

Template condensation of this compound (H2Cl2Gm) on an iron(II) ion with capping agents such as (C6H5O)3, n-C4H9B(O-n-C4H9)2, and BF3·O(C2H5)2 yields reactive clathrochelate precursors like Fe(Cl2Gm)3(BC6H5)2, Fe(Cl2Gm)3(B-n-C4H9)2, and Fe(Cl2Gm)3(BF)2. researchgate.netnih.gov These precursors can then be further functionalized. nih.govpsu.edu

For example, reaction of Fe(Cl2Gm)3(BC6H5)2 with n-butylamine results in a tetrasubstituted clathrochelate. researchgate.net Various triribbed-functionalized clathrochelate dioximates have been synthesized through reactions of these precursors with different nucleophiles like thiols and phenoxides. researchgate.net

Monoribbed-functionalized clathrochelate iron(II) tris-dioximates have also been synthesized starting from a dichloride precursor obtained by the condensation of a macrocyclic iron(II) bis-α-benzyldioximate with this compound. psu.edu

Cobalt(II) hexachloroclathrochelates have been obtained by direct template condensation of this compound on the Co2+ ion using arylboronic acids as capping agents. rscf.ru These can also be further functionalized through nucleophilic substitution. rscf.ru

The encapsulated metal ion in these clathrochelates, such as iron(II), is typically found in a distorted trigonal-prismatic environment coordinated by six nitrogen atoms of the macrobicyclic ligand. researchgate.net

Structural Aspects of this compound Complexes

The structural characteristics of this compound complexes are crucial for understanding their properties and reactivity. Techniques such as X-ray diffraction, Hirshfeld surface analysis, and computational methods are employed to investigate their structures and intermolecular interactions.

Coordination Geometry

The coordination geometry around the metal center in this compound complexes varies depending on the metal ion and the specific ligand derived from this compound. The coordination geometry is defined by the geometrical arrangement of the atoms directly bonded to the central metal atom. wikipedia.org

In mononuclear complexes with ligands derived from this compound, common coordination geometries observed include square planar and tetrahedral. researchgate.net For instance, mononuclear complexes of Ni(II), Co(II), and Cu(II) with certain this compound derivatives form square-planar structures with a metal-to-ligand ratio of 1:2. researchgate.net In these cases, the metal is coordinated by the two nitrogen atoms from each of the two dioxime ligands. researchgate.netresearchgate.nettandfonline.com

Tetrahedral complexes have been reported for Hg(II), Cd(II), and Zn(II) with certain this compound-derived ligands, often with a 1:1 metal-to-ligand ratio. researchgate.netresearchgate.net In a specific zinc(II) complex with a di(2-pyridyl)furoxan ligand derived from a reaction involving pyridine-2-chloroxime, which is structurally related to this compound, a distorted tetrahedral coordination geometry is observed. mdpi.com The distortion is attributed to the small bite angle of the seven-membered chelating ring formed by the ligand. mdpi.com

Clathrochelate complexes formed with this compound typically exhibit a distorted trigonal-prismatic coordination environment around the encapsulated metal ion, coordinated by the nitrogen atoms of the dioxime units. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have also investigated the structural parameters and coordination geometries of vic-dioxime complexes, including those that could be related to this compound derivatives. physchemres.org These studies have revealed square planar geometries stabilized by O-H···Cl hydrogen bonds in certain d8 transition metal(II) chloride complexes of vic-dioxime derivatives. physchemres.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govmdpi.comfigshare.com This analysis helps in understanding the nature and extent of contacts between molecules in the solid state.

For example, Hirshfeld surface analysis of a zinc(II) complex derived from a reaction involving a compound structurally related to this compound revealed various intermolecular interactions. mdpi.com The analysis can highlight different types of contacts, such as H···H, H···O, O···H, H···Cl, Cl···H, H···C, C···H, and C···C interactions, and their relative contributions to the crystal packing. nih.gov The dnorm surface, mapped with properties like electrostatic potential, can provide insights into the nature and directionality of these interactions. mdpi.comnih.gov

The Hirshfeld surface analysis confirms the importance of various intermolecular contacts, including hydrogen bonds and van der Waals interactions, in establishing the packing arrangement of molecules in the crystal lattice. nih.gov

Intermolecular Interactions and 3D Architecture

Intermolecular interactions play a crucial role in determining the three-dimensional architecture and packing arrangements of this compound complexes in the solid state. These interactions include hydrogen bonds, van der Waals forces, and potentially π-π stacking or C-H···π interactions depending on the presence of aromatic rings or suitable functional groups. nih.govnih.govuvic.ca

In complexes derived from this compound, hydrogen bonding, particularly O-H···N and O-H···Cl interactions involving the oxime hydroxyl groups and other electronegative atoms, are significant in stabilizing the crystal structure. physchemres.org These hydrogen bonds can lead to the formation of dimers or other supramolecular assemblies. mdpi.com

Beyond hydrogen bonding, other interactions, such as Cl···π interactions, can also contribute to the packing arrangement and the formation of a 3D architecture. mdpi.com The interplay of these various intermolecular forces dictates how the individual complex molecules or polymeric chains assemble in the crystal lattice.

Detailed analysis of intermolecular interactions, often supported by computational methods, can provide insights into the stability and physical properties of the complexes. The Hirshfeld surface analysis, as discussed earlier, is a valuable tool for visualizing and quantifying these interactions and their role in building the 3D structure. researchgate.netmdpi.comdntb.gov.uasigmaaldrich.com

The resulting 3D architecture can range from discrete molecular structures to extended polymeric networks, depending on the nature of the ligand and the metal ion. The specific arrangement of molecules and the types of intermolecular interactions present influence properties such as solubility, melting point, and solid-state reactivity.

Solution Behavior of this compound Complexes

The behavior of this compound complexes in solution is crucial for understanding their reactivity, stability, and potential applications. Studies focusing on the solution properties provide insights into their ionic nature and the persistence of their solid-state structures when dissolved. Techniques such as molar conductivity measurements and various spectroscopic methods are employed to probe these characteristics.

Molar Conductivity Studies

Molar conductivity measurements are a standard technique used to determine the electrolytic nature of coordination compounds in solution. The conductivity of a solution is related to the number and charge of ions present. For coordination complexes, molar conductivity values can indicate whether the complex dissociates into ions when dissolved or remains as a neutral species.

Studies on metal complexes of vic-dioximes, including those derived from this compound, have utilized molar conductivity to ascertain their charge in solution. For instance, some studies on metal(II) complexes with vic-dioxime ligands have reported molar conductivity values that suggest a non-electrolytic nature for certain neutral complexes, while others indicate electrolytic behavior for charged species. The molar conductivity values for synthesized compounds can range, for example, between 66 and 220 Ohm⁻¹cm²mol⁻¹ in water for different metal complexes of a tridentate ligand, with lower values indicating non-electrolytic character and higher values suggesting the presence of ions outside the coordination sphere. Similarly, molar conductance measurements for new glyoxime derivatives and their metal complexes have shown that some complexes are non-electrolytes. Molar conductivities in solvents like DMF have also been used to indicate the electrolytic nature of certain trinuclear vic-dioxime complexes.

The interpretation of molar conductivity data helps in proposing the correct formulation of the complexes in solution, distinguishing between complexes where anions are coordinated to the metal center and those where they are present as counter-ions.

Retention of Structure in Solution

The retention of the solid-state structure of this compound complexes upon dissolution is investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure and dynamics of ligands and their complexes in solution. Changes in chemical shifts and signal patterns compared to the free ligand can provide evidence for coordination to the metal center and the maintenance of the ligand's structure.

Electronic absorption (UV-Vis) spectroscopy is also employed to study the behavior of these complexes in solution. The electronic spectra can provide information about the coordination environment around the metal ion and any changes that occur upon dissolution or reaction in solution.

While specific detailed data tables solely focused on the solution behavior of this compound complexes were not extensively available in the search results, studies on complexes of related vic-dioximes demonstrate that techniques like NMR and UV-Vis are routinely used to confirm the proposed structures in solution and assess their stability. For example, NMR parameters have been calculated and compared with experimental values to predict and interpret the molecular structures of vic-dioxime ligands and their complexes in solution. The geometry around metal ions like nickel(II) and copper(II) in their complexes with certain vic-dioximes has been found to be approximately square planar based on spectroscopic and theoretical studies, suggesting that this geometry is maintained in solution.

The solubility of vic-dioxime complexes can vary depending on the substituents on the ligand and the nature of the metal center. Complexes with long alkyl chains, for instance, have been shown to be soluble in common organic solvents, allowing for solution-based characterization techniques like NMR and UV-Vis to be effectively applied.

The combination of molar conductivity studies and spectroscopic analysis in solution provides compelling evidence regarding the ionic character and the structural integrity of this compound complexes and their derivatives in dissolved states.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations have been applied to dichloroglyoxime and its derivatives, particularly in the context of coordination chemistry and reaction mechanisms researchgate.netresearchgate.netscispace.com.